Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl-

Catalog No.
S13294512
CAS No.
138222-83-0
M.F
C18H24ClN3
M. Wt
317.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H...

CAS Number

138222-83-0

Product Name

Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl-

IUPAC Name

1-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-4-methylpiperazine

Molecular Formula

C18H24ClN3

Molecular Weight

317.9 g/mol

InChI

InChI=1S/C18H24ClN3/c1-14-12-16(13-21-10-8-20(3)9-11-21)15(2)22(14)18-6-4-17(19)5-7-18/h4-7,12H,8-11,13H2,1-3H3

InChI Key

CXDUPMBJVBJNHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CN3CCN(CC3)C

Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring, a pyrrole moiety, and a chlorophenyl group, which contribute to its unique structural and functional properties. The molecular formula for this compound is C23H26ClN3C_{23}H_{26}ClN_3, with a molecular weight of approximately 397.9 g/mol. Its IUPAC name is 1-[[5-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl]-4-methylpiperazine.

, including:

  • Oxidation: The presence of the pyrrole ring allows for oxidation reactions, which can modify the electronic properties of the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can target the aromatic rings or the piperazine moiety, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to diverse derivatives. Common reagents for these reactions include halogenating agents and nucleophiles like sodium methoxide.

Piperazine derivatives are known for their broad spectrum of biological activities. This specific compound has been studied for potential pharmacological effects including:

  • Antimicrobial Activity: Exhibiting inhibitory effects against various bacterial strains.
  • Anti-inflammatory Properties: Potentially useful in treating inflammatory conditions.
  • CNS Activity: Some derivatives have been explored for their effects on the central nervous system, potentially serving as anxiolytics or antidepressants.

The synthesis of Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- typically involves:

  • Starting Materials: 4-chlorophenyl, 2,5-dimethylpyrrole, and piperazine.
  • Reaction Conditions: Often carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide with bases like sodium hydride or potassium carbonate to facilitate the reaction.
  • Synthetic Routes:
    • Multicomponent reactions that combine these starting materials under controlled conditions.
    • Use of catalysts such as cerium salts to promote specific transformations .

This compound has several applications across various fields:

  • Medicinal Chemistry: As a potential lead compound in drug development due to its diverse biological activities.
  • Chemical Research: Used as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Industry: Investigated for its potential use in developing new therapeutic agents targeting various diseases.

Studies on interaction mechanisms reveal that Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- can interact with biological targets such as receptors and enzymes. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics. Specific studies have shown its potential interactions with neurotransmitter systems, which may explain its CNS effects.

Several compounds share structural similarities with Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl-, each exhibiting unique properties:

Compound NameMolecular FormulaBiological Activity
Piperazine, 1-((5-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylC23H26ClN3C_{23}H_{26}ClN_3Antimicrobial, anti-inflammatory
Piperazine, 1-(4-chlorophenyl)-4-methylC12H16ClNC_{12}H_{16}ClNAntidepressant activity
Piperazine derivative with fluorinated phenylC23H25ClFN3C_{23}H_{25}ClFN_3CNS activity

These compounds are characterized by variations in substituents on the piperazine or pyrrole rings, which influence their biological activity and therapeutic potential. The unique combination of functional groups in Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl-, particularly the chlorophenyl and methyl substitutions on the pyrrole ring, distinguishes it from other derivatives and enhances its pharmacological profile .

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

317.1658755 g/mol

Monoisotopic Mass

317.1658755 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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